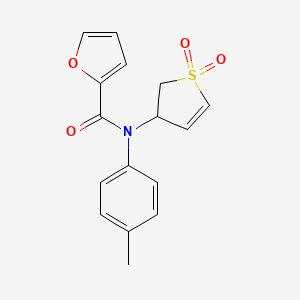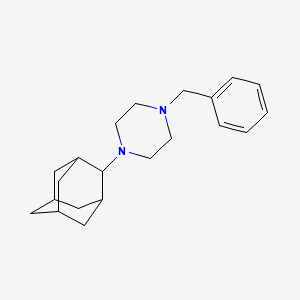
7-methyl-5-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-5-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one, also known as flavokawain A, is a naturally occurring chalcone found in the kava plant. It has been studied extensively for its potential use in scientific research due to its unique chemical structure and various biological activities.
Wirkmechanismus
The mechanism of action of 7-methyl-5-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one A is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 7-methyl-5-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one A has been found to induce apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway. It has also been shown to inhibit the NF-κB pathway, which plays a key role in inflammation and immune response. Additionally, 7-methyl-5-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one A has been found to modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
Flavokawain A has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects. It has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Additionally, 7-methyl-5-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one A has been found to have an effect on various enzymes, including COX-2, iNOS, and MMPs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-methyl-5-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one A in lab experiments is its unique chemical structure, which makes it a potential candidate for the development of new drugs and therapies. Additionally, it has been found to have various biological activities, making it a versatile compound for research. However, one of the limitations of using 7-methyl-5-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one A in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for the research of 7-methyl-5-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one A, including:
1. Further investigation of its potential use in cancer therapy, including combination therapy with other drugs.
2. Exploration of its potential use in the treatment of neurodegenerative diseases.
3. Investigation of its mechanism of action and identification of its molecular targets.
4. Development of new methods for synthesizing and purifying 7-methyl-5-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one A.
5. Investigation of its potential use in the treatment of infectious diseases.
6. Investigation of its potential use in the treatment of inflammatory diseases.
7. Investigation of its potential use in the development of new drugs and therapies.
Conclusion
In conclusion, 7-methyl-5-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one A is a naturally occurring chalcone found in the kava plant that has been studied extensively for its potential use in scientific research. It has various biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. While there are limitations to working with 7-methyl-5-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one A in lab experiments, its unique chemical structure and versatile biological activities make it a promising candidate for further research.
Synthesemethoden
Flavokawain A can be synthesized from the kava plant using various extraction methods, including supercritical fluid extraction, Soxhlet extraction, and microwave-assisted extraction. The most common method involves extracting the kava plant with ethanol or methanol, followed by purification using chromatography techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Flavokawain A has been studied for its potential use in various scientific research areas, including cancer, inflammation, microbial infections, and neurodegenerative diseases. In cancer research, 7-methyl-5-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one A has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases. Additionally, 7-methyl-5-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one A has been found to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
7-methyl-5-(1-oxo-1-phenylpropan-2-yl)oxy-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O4/c1-16-13-21(28-17(2)25(27)19-11-7-4-8-12-19)24-20(18-9-5-3-6-10-18)15-23(26)29-22(24)14-16/h3-15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTOZIGYZCXGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(C)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,3-diphenylpropanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5181389.png)
![5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181397.png)


![3-chloro-N-cyclopentyl-4-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B5181405.png)


![N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5181433.png)

![5-{[(4-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B5181452.png)
![N-[3-(4-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]dodecanamide](/img/structure/B5181460.png)
![N-(4-ethylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5181465.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5181471.png)